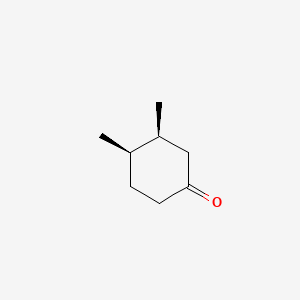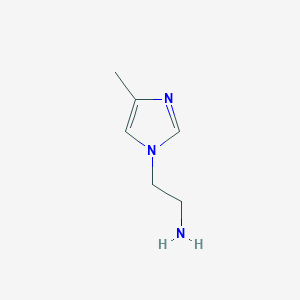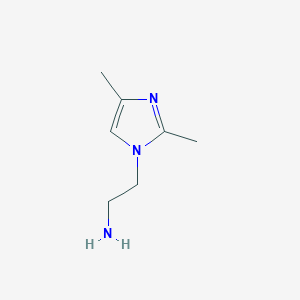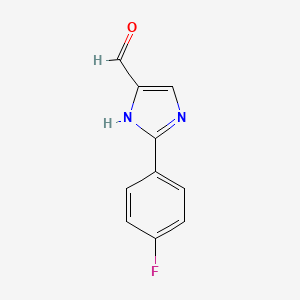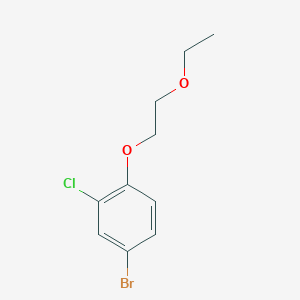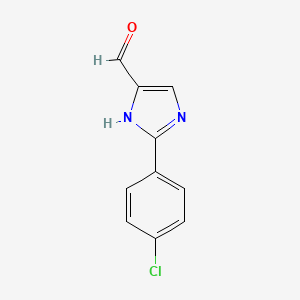
2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde, also known as CPIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPIC is a heterocyclic organic compound that contains both an imidazole and aldehyde functional group. The compound has a molecular formula of C10H7ClN2O and a molecular weight of 208.63 g/mol.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde is not fully understood, but it is believed to interact with specific targets in cells such as enzymes and proteins. 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde can reduce inflammation and oxidative stress, which are involved in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde also has potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study the mechanism of action of 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde in more detail to better understand its interactions with specific targets in cells. Additionally, there is potential for the development of new materials based on 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde, which could have unique properties and applications.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde has shown potential applications in various scientific fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde has been studied as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In biochemistry, 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde has been used as a probe to study the binding sites of proteins and enzymes. In materials science, 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVWJBPVCVTHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



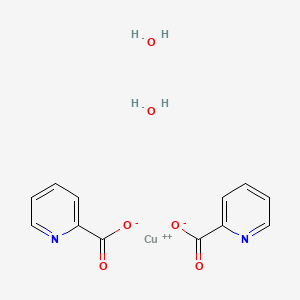



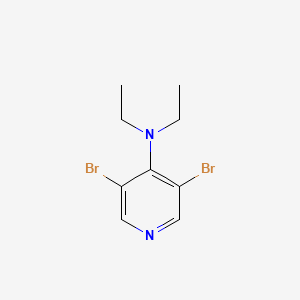
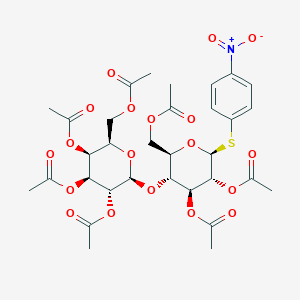
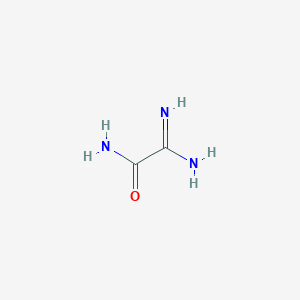
![2,2,2-Trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone](/img/structure/B3256876.png)
